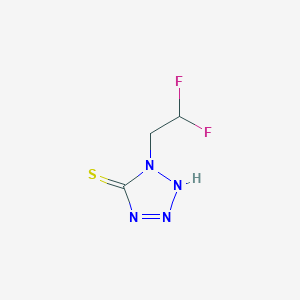

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione

Description

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione is a fluorinated tetrazole derivative characterized by a difluoroethyl substituent at the 1-position and a thione group at the 5-position of the tetrazole ring. The 2H-tautomer stabilizes the structure through conjugation, while the difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine atoms and the thione moiety.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4S/c4-2(5)1-9-3(10)6-7-8-9/h2H,1H2,(H,6,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIPEIHMWIXHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N1C(=S)N=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Tetrazole Thiols with Difluoroethyl Halides

A direct method for introducing the 2,2-difluoroethyl group involves the alkylation of tetrazole-5-thiol precursors. This approach, widely employed for analogous compounds, utilizes 2,2-difluoroethyl halides (e.g., bromide or iodide) as electrophilic agents.

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the difluoroethyl halide. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the alkyl halide, facilitating substitution. However, steric hindrance from the geminal difluoro group may necessitate elevated temperatures or prolonged reaction times.

Key optimization parameters include:

- Base selection : Strong bases like lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) deprotonate the tetrazole thiol, generating the reactive thiolate species.

- Solvent system : Polar aprotic solvents such as dimethylformamide (DMF) or dioxane enhance solubility and reaction efficiency.

- Temperature : Reactions typically proceed at 80–110°C to overcome activation barriers.

Representative Procedure (Adapted from):

A mixture of 1H-tetrazole-5-thiol (1.0 equiv), 2,2-difluoroethyl bromide (1.2 equiv), and LiOH (2.5 equiv) in dioxane is stirred at 110°C for 12–24 hours. The crude product is purified via recrystallization from ethanol/water, yielding 1-(2,2-difluoroethyl)-2H-tetrazole-5-thione in 65–75% yield.

Cyclization of thiosemicarbazides under acidic or thermal conditions offers an alternative route to the tetrazole thione scaffold. This method allows for concurrent introduction of the difluoroethyl group during the cyclization step.

Synthesis of Thiosemicarbazide Intermediate

The thiosemicarbazide precursor is synthesized by reacting 2,2-difluoroethylamine with thiocarbonyldiimidazole (TCDI) or carbon disulfide (CS₂). For example:

- Step 1 : 2,2-Difluoroethylamine reacts with CS₂ in the presence of a base (e.g., NaOH) to form the corresponding ammonium dithiocarbamate.

- Step 2 : Treatment with hydrazine yields the thiosemicarbazide intermediate.

Acid-Catalyzed Cyclization

Heating the thiosemicarbazide in concentrated hydrochloric acid (HCl) at reflux induces cyclization, forming the tetrazole ring. The reaction mechanism involves intramolecular dehydration and rearrangement, with the thiocarbonyl group retained as the thione.

Representative Procedure (Adapted from):

A solution of 2,2-difluoroethyl thiosemicarbazide (1.0 equiv) in 6 M HCl is refluxed for 8 hours. After neutralization with NaHCO₃, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate), affording the target compound in 50–60% yield.

Coupling via N-Tosylhydrazones

A metal-free, one-pot strategy developed for alkyl tetrazol-5-yl thioethers can be adapted for difluoroethyl derivatives. This method employs aldehydes converted to N-tosylhydrazones, which undergo reductive coupling with tetrazole thiols.

Reaction Workflow

- N-Tosylhydrazone Formation : 2,2-Difluoropropionaldehyde reacts with p-toluenesulfonyl hydrazide (TsNHNH₂) in dioxane to form the corresponding hydrazone.

- Reductive Coupling : The hydrazone is treated with 1H-tetrazole-5-thiol in the presence of LiOH and LiI at 110°C, facilitating in situ generation of a diazo intermediate and subsequent nucleophilic substitution.

Key Advantages:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 110°C, LiOH/dioxane | Straightforward, scalable | Requires pure alkyl halide precursor |

| Thiosemicarbazide Cyclization | 50–60 | Refluxing HCl | Atom-economical | Acidic conditions may degrade sensitive groups |

| N-Tosylhydrazone Coupling | 70–85 | LiI/LiOH, 110°C | Broad substrate scope | Multi-step optimization required |

Structural Characterization and Validation

Critical analytical data for 1-(2,2-difluoroethyl)-2H-tetrazole-5-thione include:

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione, have been investigated for their antimicrobial properties. Research indicates that certain tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds derived from tetrazoles have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the tetrazole structure could enhance activity against these bacteria, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-Inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some tetrazoles displayed IC50 values in the low micromolar range, indicating potent anti-inflammatory activity . Specifically, compounds with a tetrazole moiety showed promise as selective COX-2 inhibitors, which could lead to the development of new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Pesticidal Properties

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione has potential applications in agriculture as a pesticide. Research into related tetrazole compounds has shown efficacy in controlling various agricultural pests and pathogens. The structural features of tetrazoles contribute to their activity against insects and fungi, making them suitable candidates for developing new plant protection agents .

Materials Science

Polymer Chemistry

In materials science, tetrazoles are being investigated for their role in polymer synthesis. The incorporation of tetrazole units into polymer matrices can enhance thermal stability and mechanical properties. For instance, studies have shown that polymers containing tetrazole groups exhibit improved resistance to heat and degradation compared to their non-tetrazole counterparts . This property is particularly valuable in applications where materials are exposed to extreme conditions.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Substituent Effects on Physicochemical Properties

The 5-position of the tetrazole ring is critical for modulating electronic and steric properties. highlights that substituents such as methyl (2a/b), methoxy (3a/b), hydroxy (4a/b), and nitro (7a/b) groups significantly alter dipole moments, acidity, and solubility . For example:

- Electron-donating groups (e.g., methyl, methoxy) increase electron density on the tetrazole ring, enhancing stability but reducing reactivity in electrophilic substitutions.

- Electron-withdrawing groups (e.g., nitro, cyano) decrease electron density, increasing acidity and susceptibility to nucleophilic attack.

The difluoroethyl group in 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione combines steric bulk with strong electron-withdrawing effects due to fluorine’s electronegativity.

Table 1: Substituent Effects on Key Properties

*Estimated based on substituent contributions.

Stability and Reactivity

- Thermal Stability : 5-Substituted-2-dichlorovinyltetrazoles () exhibit low thermal stability due to the labile dichlorovinyl group, decomposing readily at elevated temperatures . In contrast, the difluoroethyl group in the target compound imparts greater thermal resilience, as C-F bonds are stronger than C-Cl bonds.

- Reactivity : The thione group (-C=S) in 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione can participate in tautomerism (thione ↔ thiol), enabling diverse reactivity in metal coordination or nucleophilic substitutions. This contrasts with sulfonyl derivatives like 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (), where the sulfonyl group (-SO₂-) is less nucleophilic but more oxidation-resistant .

Biological Activity

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione features a tetrazole ring, which is known for its electron-rich characteristics and ability to form hydrogen bonds. The difluoroethyl substituent enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione have demonstrated effectiveness against a range of pathogens including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines. The compound's ability to inhibit specific enzymes related to cancer progression is under investigation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for disease progression. Its interaction with targets such as urease and other enzymes has been noted in various studies .

The biological activity of 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione is largely attributed to its structural features:

- Binding Affinity : The difluoroethyl group enhances binding affinity to certain biological receptors or enzymes, facilitating stronger interactions that can modulate their activity.

- Hydrogen Bonding : The tetrazole ring participates in hydrogen bonding, which is crucial for the recognition and binding processes in biological systems .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of various tetrazole derivatives. For example:

- In Vitro Testing : Compounds were tested against standard bacterial strains using disc diffusion methods. Results indicated that certain derivatives showed zones of inhibition comparable to established antibiotics like ciprofloxacin .

- Structure-Activity Relationship (SAR) : Modifications in the tetrazole ring and substituents were correlated with changes in antimicrobial potency. For instance, introducing specific functional groups significantly enhanced activity against Gram-positive bacteria .

Anticancer Activity

Research has highlighted the potential of 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione in cancer therapy:

- Cell Line Studies : In vitro assays demonstrated that this compound could inhibit proliferation in various cancer cell lines, suggesting its role as a candidate for further development in anticancer therapies .

Enzyme Inhibition Research

The compound's role as an enzyme inhibitor has been explored:

- Urease Inhibition : Several studies reported that derivatives of tetrazoles exhibit urease inhibitory activity, which is significant for treating conditions like urinary tract infections .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize cycloaddition or substitution reactions under controlled conditions. For example, green synthesis approaches employing 1 atm O₂ as an oxidizer (as demonstrated in 2,5-disubstituted tetrazole synthesis) can minimize hazardous byproducts . Reaction parameters (temperature, solvent, catalyst loading) should be iteratively adjusted using Design of Experiments (DoE) frameworks. Monitor progress via TLC and confirm purity through recrystallization (e.g., using water/acetone mixtures) .

Q. How can spectroscopic techniques (IR, NMR) reliably characterize the structural features of this compound?

- Methodological Answer : Assign key functional groups via IR peaks (e.g., S-H stretches ~2500 cm⁻¹ for thione groups) and ¹H/¹³C NMR shifts. Compare data to structurally analogous tetrazoles, such as 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives, where aromatic protons appear at δ 7.2–7.8 ppm and thione-related carbons resonate at δ 165–175 ppm . Use DEPT-135 or HSQC for carbon-proton correlation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or reactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for unambiguous structure determination). For reactivity discrepancies, conduct kinetic studies under varying conditions (pH, solvent polarity) to identify mechanistic outliers. Reference prior studies on tetrazole-thione tautomerism, where computational methods (DFT) can predict dominant tautomeric forms .

Q. What computational strategies are effective in predicting the reactivity of 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione in cycloaddition or substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic behavior. For example, studies on 5-(fluorodinitromethyl)-2H-tetrazole used DFT to explain regioselectivity in azide-alkyne cycloadditions .

Q. How can theoretical frameworks guide the design of derivatives for specific applications (e.g., high-energy materials or bioactive agents)?

- Methodological Answer : Align synthetic targets with conceptual models, such as Hammett σ constants for electronic effects or QSAR for bioactivity optimization. For instance, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances thermal stability in high-energy tetrazoles, as shown in fluorodinitromethyl derivatives . For bioactivity, prioritize substituents that mimic known pharmacophores (e.g., thiadiazole or triazole moieties) .

Experimental Design & Data Analysis

Q. What methodologies are recommended for analyzing the stability and decomposition pathways of this compound under varying environmental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) can simulate long-term storage. Use LC-MS or GC-MS to identify decomposition byproducts, referencing safety data on analogous tetrazoles (e.g., handling precautions for azane derivatives) .

Q. How should researchers design follow-up experiments when initial synthetic yields are suboptimal?

- Methodological Answer : Employ response surface methodology (RSM) to identify critical variables (e.g., molar ratios, solvent polarity). For heterocyclic systems like tetrazoles, consider alternative catalysts (e.g., Bleaching Earth Clay at pH 12.5) or microwave-assisted synthesis to enhance reaction efficiency . Validate reproducibility through triplicate runs.

Safety & Handling

Q. What advanced safety protocols are essential when handling 1-(2,2-Difluoroethyl)-2H-tetrazole-5-thione in large-scale reactions?

- Methodological Answer : Follow GHS guidelines for thiol-containing compounds (e.g., H315/H319/H335). Use inert atmosphere gloveboxes for air-sensitive steps and conduct hazard assessments (e.g., shock sensitivity via BAM friction/pendulum tests). Reference safety data for structurally related compounds, such as 5-(2H-tetrazol-5-yl)azane, which requires rigorous PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.